5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1,3-dimethyl-5-phenylmethoxypyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-12(8-16)13(15(2)14-10)17-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLPTJOOSXVWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174307-24-4 | |
| Record name | 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the search results provided do not contain information regarding the applications of "5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde." However, the search results do provide information on the applications of similar compounds, which may be relevant to your research.
Applications of Similar Pyrazole Compounds
- Pharmaceutical Development Certain pyrazole compounds serve as key intermediates in synthesizing anti-inflammatory and analgesic drugs . Some 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been discovered as potent TGR5 agonists . Pharmaceutical compositions containing substituted pyrazole compounds can be used for treating diseases .
- Agricultural Chemicals Certain pyrazole compounds are used in formulating agrochemicals to enhance the effectiveness of pesticides and herbicides, which helps improve crop yield and protection .
- Material Science Some pyrazole compounds are employed in creating novel materials, including polymers and resins, which can offer improved durability and performance in various applications .
- Research Reagents As a versatile reagent, some pyrazole compounds are utilized in organic synthesis and analytical chemistry, aiding researchers in developing new chemical reactions and methodologies .
- Anticancer Agents Pyrazole derivatives have shown potential in inhibiting the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . Certain pyrazole-chalcone conjugates have been designed and synthesized for evaluation as potential anticancer agents, demonstrating cytotoxicity against breast, cervical, and prostate cancer cell lines .
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Key structural variations among pyrazole-4-carbaldehyde derivatives lie in the substituents at the 5-position and the N1/N3 positions. Below is a comparative analysis:
Table 1: Structural and Crystallographic Properties
Key Observations:
- Dihedral Angles: The angle between the pyrazole and aromatic rings varies significantly (45.99°–83.3°), influencing molecular conformation and crystal packing. For example, 5-(2,4-dichlorophenoxy)-1,3-dimethyl exhibits a 72.8° dihedral angle, promoting C–H⋯O interactions along the [01-1] axis , whereas the oxime derivative forms O–H⋯N bonds due to its planar oxime group .
- Benzyloxy groups, being bulkier, may reduce solubility in polar solvents .
Example :
- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl: Synthesized via refluxing 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with 4-chlorophenol in DMSO/KOH .
- Oxime Derivatives: Formed by reacting aldehydes with hydroxylamine hydrochloride, as seen in 5-(2-chlorophenoxy)-1,3-dimethyl oxime .
Physicochemical Properties
- Lipophilicity: Benzyloxy groups increase logP values compared to chlorophenoxy substituents, impacting bioavailability.
- Melting Points : Crystalline derivatives with strong intermolecular interactions (e.g., hydrogen bonds) exhibit higher melting points. For instance, oxime derivatives form robust O–H⋯N networks, enhancing thermal stability .
Biological Activity
5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole class, characterized by its unique chemical structure that includes a benzyloxy group and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research, as well as its promising applications in cancer therapy.
Chemical Structure and Properties
The structural formula of this compound highlights the arrangement of its functional groups:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Benzyloxy Group : Attached at the 5-position of the pyrazole ring.
- Aldehyde Group : Located at the 4-position.
This specific substitution pattern contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could make it beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Anticancer Activity
A notable area of research involves the anticancer potential of this compound. Recent studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 2.13 ± 0.80 | High |
| SiHa (Cervical) | 4.34 ± 0.98 | Moderate |
| PC-3 (Prostate) | 4.46 ± 0.53 | Moderate |
| HEK-293T (Normal) | >50 | Low |
The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. It may act as an inhibitor or modulator of enzymes involved in cell proliferation and survival pathways, particularly in cancer cells. Molecular docking studies have suggested that it binds effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its bioactivity:
- Synthesis and Characterization : Various derivatives were synthesized through reactions involving substituted acetophenones and characterized using NMR and mass spectrometry.
- In Vitro Cytotoxicity Studies : These studies confirmed that certain derivatives had enhanced potency against specific cancer cell lines compared to the parent compound.
- Molecular Docking Studies : These studies provided insights into binding affinities and potential interactions with target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
